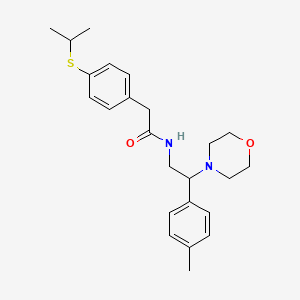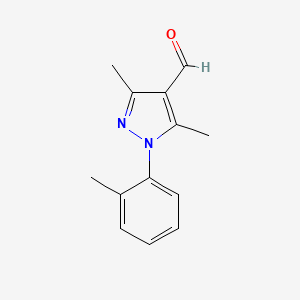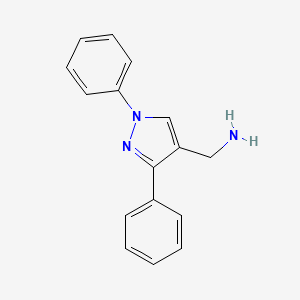
N'-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide” is a complex organic compound that contains a chloroacetyl group. It’s related to a class of compounds known as organochlorides, which are organic compounds containing at least one covalently bonded atom of chlorine . The chloroacetyl group is a key functional group in this compound, and it’s known to be a useful building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide” would be complex due to the presence of multiple functional groups. The chloroacetyl group would contribute to the reactivity of the compound, and the morpholinyl and benzohydrazide groups would likely influence its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving “N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide” would likely be influenced by the reactivity of the chloroacetyl group. Chloroacetyl chloride, for example, is known to react with amines, alcohols, and water, generating hydrochloric acid . It’s also used in the synthesis of various compounds, including herbicides and other chemical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide” would be influenced by its molecular structure. Organochlorine compounds, for example, are typically denser than water and have higher boiling and melting points compared to related hydrocarbons .Safety and Hazards
properties
IUPAC Name |
N'-(2-chloroacetyl)-2-morpholin-4-ylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c14-9-12(18)15-16-13(19)10-3-1-2-4-11(10)17-5-7-20-8-6-17/h1-4H,5-9H2,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEIPZPSEGQPDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)




![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)



![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)